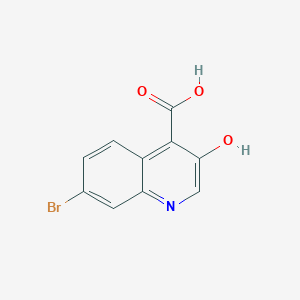

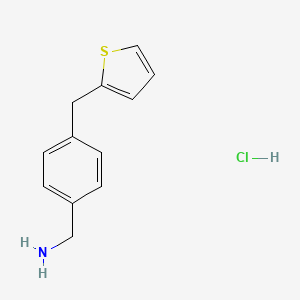

2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline

説明

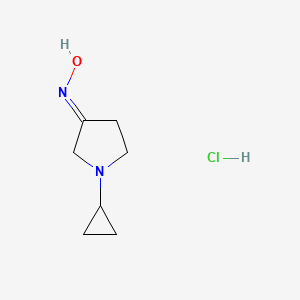

“2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline” is an organic compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol . It is used in various scientific experiments in both academia and industry.

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2S/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 . This code provides a unique representation of the molecule’s structure.科学的研究の応用

Corrosion Inhibition : One study found that a compound similar to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline exhibited significant corrosion inhibition properties for mild steel in acidic environments. The compound's effectiveness as a corrosion inhibitor increased with its concentration, and its adsorption on steel surfaces followed Langmuir’s isotherm. Quantum chemical calculations helped correlate its molecular structure to its inhibition efficiency (Daoud et al., 2014).

Inhibition of Kinase Activity : In the field of medicinal chemistry, similar compounds have been explored for their potential in inhibiting Src kinase activity, which is significant in cancer research. Modifications of the compound structure led to enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

Fluorescent Thermometry : A related aniline derivative was found to have an unusual increase in fluorescence intensity with rising temperature. This property makes it suitable for use in ratiometric fluorescent thermometers with a mega-Stokes shift and a positive temperature coefficient, valuable in various scientific applications (Cao et al., 2014).

Electrochemical Activity : A self-dispersed polyaniline derivative, related to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline, showed promise in extending electrochemical activity to neutral media, making it potentially useful for biosensor applications due to its good redox reversibility and stability in aqueous media of varying pH (Li et al., 2010).

Electroluminescent Devices : Some aniline derivatives have been used in creating color-tunable emitting amorphous materials suitable for organic electroluminescent (EL) devices. These compounds display intense fluorescence emission and can emit multicolor light, including white, making them useful in display technologies (Doi et al., 2003).

DNA Binding and Anticancer Properties : Certain N-alkylanilinoquinazoline derivatives, structurally similar to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline, have shown potential as DNA intercalating agents with significant cytotoxic activities. This makes them candidates for further exploration in anticancer drug development (Garofalo et al., 2010).

Photostabilization of PVC : Thiophene derivatives, akin to 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline, have been used as photostabilizers for poly(vinyl chloride) (PVC), reducing its level of photodegradation. These additives can absorb UV radiation, thus protecting the PVC material (Balakit et al., 2015).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-methyl-5-(thiomorpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXYCVPEPZEQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)

![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)